7-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-8-ol
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Overview
Description
7-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-8-ol, also known as TFMCQ, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TFMCQ is a quinoline derivative that has a unique structure with a carbonyl group and a morpholine ring attached to it. This compound has shown promising results in various scientific studies, making it a subject of interest for researchers.
Mechanism of Action
The mechanism of action of 7-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-8-ol is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by inhibiting certain enzymes and proteins that are involved in disease progression. For example, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been found to have antiviral activity against herpes simplex virus type 1 and 2. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 7-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-8-ol is its unique structure, which makes it an attractive candidate for drug development. Additionally, this compound has shown promising results in various scientific studies, making it a subject of interest for researchers. However, the synthesis of this compound is a complex process that requires expertise in synthetic organic chemistry. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Future Directions
There are several future directions for research on 7-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-8-ol. One area of interest is the development of this compound-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. Furthermore, the synthesis of this compound can be optimized to make it more cost-effective and scalable. Overall, this compound has great potential for the development of novel therapeutics, and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis of 7-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-8-ol involves a multi-step process that includes the reaction of 2-chloro-8-hydroxyquinoline with trifluoromethylmorpholine-4-carbonyl chloride in the presence of a base. The reaction is then followed by purification and isolation of the final product. The synthesis of this compound is a complex process that requires expertise in synthetic organic chemistry.
Scientific Research Applications
7-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-8-ol has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and antibacterial activities. Additionally, this compound has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The unique structure of this compound makes it an attractive candidate for drug development.
properties
IUPAC Name |
(8-hydroxyquinolin-7-yl)-[2-(trifluoromethyl)morpholin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O3/c16-15(17,18)11-8-20(6-7-23-11)14(22)10-4-3-9-2-1-5-19-12(9)13(10)21/h1-5,11,21H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBJZGIELBHZRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=C(C3=C(C=CC=N3)C=C2)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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